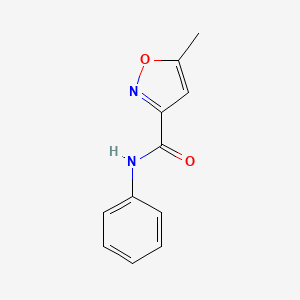

5-Methyl-N-phenylisoxazole-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLOCKIDPCWRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244369 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99984-65-3 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099984653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (1H) NMR Analysis of Isoxazole (B147169) Carboxamides

Proton (¹H) NMR spectroscopy is instrumental in identifying the presence and arrangement of hydrogen atoms in a molecule. In the context of isoxazole carboxamides, ¹H NMR spectra reveal characteristic signals for the protons of the isoxazole ring, the phenyl group, and the methyl substituent. For instance, in a study of 3-methyl-4-phenyl-isoxazole–carboxamide derivatives, the methyl protons of the isoxazole ring typically appear as a singlet around δ 2.59 ppm. nih.gov The aromatic protons of the phenyl group exhibit signals in the range of δ 6.85–7.72 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern on the phenyl ring. nih.gov The amide proton (NH) often presents as a singlet at approximately δ 10.40 ppm. nih.gov

The chemical shifts of protons are influenced by their local electronic environment. For example, in 3,5-diphenylisoxazole, the isoxazole ring proton appears as a singlet at δ 6.84 ppm. rsc.org The presence of different substituents on the phenyl rings can cause slight variations in these chemical shifts, providing valuable information about the electronic effects of the substituents.

Table 1: Representative ¹H NMR Data for Isoxazole Carboxamide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 3-methyl-4-phenyl-isoxazole–carboxamide derivative | DMSO-d₆ | 2.59 (s, 3H, –CH₃), 3.76 (s, 3H, –OCH₃), 6.85 (d, J = 8.5 Hz, 2H, Ar–H), 6.95–7.02 (m, 2H, Ar–H), 7.17 (t, J = 9.5 Hz, 2H, Ar–H), 7.50 (s, 3H, Ar–H), 7.58 (d, J = 8.5 Hz, 2H, Ar–H), 7.72 (2H, s, Ar–H), 10.40 (1H, s, NH) nih.gov |

| N-Benzyl-3-methyl-5-phenylisoxazole-4-carboxamide | CDCl₃ | 2.36 (s, 3H), 4.46 (d, J = 6.0 Hz, 2H), 6.27 (s, 1H), 7.19 (d, J = 7.2 Hz, 2H), 7.26–7.30 (m, 3H), 7.34 (d, J = 7.4 Hz, 2H), 7.36–7.44 (m, 1H), 7.59 (d, J = 7.6 Hz, 2H) rsc.org |

| 3,5-diphenylisoxazole | CDCl₃ | 6.84 (s, 1H, isoxazole-H), 7.43–7.53 (m, 6H, ArH), 7.81–7.91 (m, 4H, ArH) rsc.org |

Carbon-13 (13C) NMR Analysis of Molecular Backbones and Substituents

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the molecular backbone and any substituents.

In isoxazole carboxamides, the carbonyl carbon of the amide group is a key diagnostic signal, typically appearing in the downfield region around δ 160-170 ppm. nih.gov The carbons of the isoxazole ring also have characteristic chemical shifts. For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring resonate at δ 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The carbons of the phenyl and methyl groups appear at chemical shifts consistent with their respective electronic environments. nih.govrsc.org The methyl carbon of the isoxazole ring, for instance, is typically observed around δ 12.36 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Isoxazole Carboxamide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 3-methyl-4-phenyl-isoxazole–carboxamide derivative | DMSO-d₆ | 12.36 (–CH₃), 56.08 (–OCH₃), 113.79, 113.84, 117.03, 121.53, 121.61, 121.86, 125.79, 128.19, 128.57, 129.31, 130.56, 133.63, 144.43, 151.67, 154.51, 160.15, 160.64 (Aromatic Carbons), 170.21 (C=O) nih.gov |

| N-Benzyl-3-methyl-5-phenylisoxazole-4-carboxamide | CDCl₃ | 10.9, 43.8, 111.9, 126.6, 127.7, 127.8, 128.0, 128.7, 128.9, 130.9, 137.4, 159.9, 161.9, 167.5 rsc.org |

| 3,5-diphenylisoxazole | CDCl₃ | 97.4, 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1, 162.9, 170.3 rsc.org |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.

For isoxazole carboxamides, the FT-IR spectrum is characterized by several key absorption bands. A prominent band is observed for the amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1630–1680 cm⁻¹. nih.govamazonaws.com The N-H stretching vibration of the amide group gives rise to a band around 3300-3450 cm⁻¹. amazonaws.com Other characteristic bands include those for C=N stretching of the isoxazole ring and C-H stretching of the aromatic and methyl groups. amazonaws.comderpharmachemica.com

Laser-Raman Spectroscopy Investigations

Laser-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations.

In the study of 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, both FT-IR and FT-Raman spectroscopy were used to carry out a detailed vibrational analysis. nih.gov The combination of these two techniques, along with theoretical calculations, allows for a comprehensive assignment of the observed vibrational bands to specific molecular motions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can be used to determine the elemental composition of a molecule and confirm its molecular formula. rsc.orgderpharmachemica.comnih.gov

In the characterization of newly synthesized isoxazole-carboxamide derivatives, HRMS is crucial for confirming the identity of the target compounds. For example, in one study, the calculated mass for the [M+H]⁺ ion of a phenyl-isoxazole–carboxamide derivative was 401.1497, and the experimentally found mass was 401.1501, confirming the molecular formula C₂₄H₂₀N₂O₄. nih.gov This high degree of accuracy provides strong evidence for the successful synthesis of the desired compound.

Single-Crystal X-ray Diffraction Analysis of Isoxazole Carboxamide Structures

Single-crystal X-ray diffraction is a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. In the study of isoxazole carboxamides, this method provides invaluable insights into the molecule's solid-state conformation, the geometry of its constituent rings, and the intricate network of intermolecular interactions that dictate its crystal packing. While the specific crystallographic data for 5-Methyl-N-phenylisoxazole-3-carboxamide is not extensively detailed in publicly accessible literature, analysis of closely related isoxazole derivatives provides a robust framework for understanding its likely structural characteristics. These studies reveal key details about how molecules of this class organize in the crystalline state, governed by factors such as hydrogen bonding and steric effects.

The crystal packing of isoxazole carboxamides is predominantly directed by a network of intermolecular hydrogen bonds. The amide functional group (–CONH–) is a potent hydrogen bond donor (the N–H group) and acceptor (the C=O group), leading to the formation of robust supramolecular structures.

In the crystal structure of related compounds, such as 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming a supramolecular chain that extends along a crystallographic axis. nih.govresearchgate.net This type of interaction is a common and stabilizing motif in carboxamides.

Furthermore, π–π stacking interactions between the phenyl rings of adjacent molecules can provide additional stabilization, linking molecular chains or dimers into a more complex three-dimensional network. nih.govresearchgate.net In N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, centrosymmetrically related molecules are linked into dimers by pairs of C—H⋯O hydrogen bonds. nih.gov These varied interactions collectively define the dense and stable packing arrangement of the molecules in the crystal.

Table 1: Summary of Intermolecular Interactions in Related Isoxazole Structures

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | N—H⋯O | Links molecules into a supramolecular chain. | nih.govresearchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | O—H⋯O | Forms head-to-head dimers. | nih.govresearchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C—H⋯N | Contributes to linking dimers into a 3D network. | nih.govresearchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | π–π stacking | Occurs between phenyl rings with a centroid-centroid distance of 3.9614 (17)Å. | nih.govresearchgate.net |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | C—H⋯O | Links molecules into centrosymmetric dimers. | nih.gov |

The conformation of isoxazole carboxamides in the solid state is largely defined by the rotational freedom around the single bonds connecting the isoxazole ring, the carboxamide linker, and the phenyl ring. A key parameter derived from X-ray analysis is the dihedral angle between the planes of the isoxazole and phenyl rings. This angle is highly sensitive to the substitution pattern on both rings and the position of the carboxamide group, indicating significant conformational flexibility.

Analysis of various structurally similar compounds reveals a wide range of observed dihedral angles. For example, in 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the steric hindrance from the ortho-trifluoromethyl group on the phenyl ring forces the two rings into a nearly perpendicular orientation, with a dihedral angle of 82.97 (2)°. nih.govresearchgate.net In contrast, other analogs with less steric hindrance exhibit much smaller dihedral angles, indicating a more coplanar arrangement. For example, N,N-Dimethyl-3-phenylisoxazole-5-carboxamide displays a dihedral angle of just 14.05 (7)°. nih.gov

Table 2: Dihedral Angles in this compound and Related Structures

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Isoxazole Ring | Benzene Ring | 82.97 (2) | nih.govresearchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Isoxazole Ring | Phenyl Ring | 56.64 (8) | nih.govresearchgate.net |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Isoxazole Ring | Phenyl Ring | 43.40 (13) | researchgate.net |

| Methyl 3-phenylisoxazole-5-carboxylate | Isoxazole Ring | Phenyl Ring | 19.79 (12) | nih.gov |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | Isoxazole Ring | Phenyl Ring | 14.05 (7) | nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. While no specific DFT studies for 5-Methyl-N-phenylisoxazole-3-carboxamide have been identified, the methodologies are well-established in the study of related isoxazole (B147169) compounds.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For related compounds, such as certain phenylisoxazole derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. chemicalbook.com These calculations help in understanding the three-dimensional structure and conformational possibilities of the molecule. For instance, in a study of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the phenyl and isoxazole rings was determined to be 14.05 (7)°. nih.gov Similar calculations for this compound would reveal the spatial relationship between its phenyl and 5-methylisoxazole (B1293550) rings, which is crucial for understanding its interactions with biological targets.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are often performed alongside experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. These calculations help in the assignment of vibrational modes observed in the experimental spectra. For other isoxazole-containing molecules, DFT has been successfully used to compute theoretical vibrational frequencies, which, after appropriate scaling, show good agreement with experimental data. nih.govconicet.gov.ar This correlative approach provides a deeper understanding of the molecule's vibrational properties and confirms its structural characterization.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

From these energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.combohrium.com For various heterocyclic compounds, this analysis has been instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. irjweb.combohrium.comresearchgate.netnih.gov

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies (Note: This table is illustrative of the types of data generated from DFT calculations and is not based on actual results for this compound due to a lack of available literature.)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Correlates with the capacity to donate an electron. |

| LUMO Energy (ELUMO) | - | Correlates with the capacity to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering upon accepting electrons. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the interaction between a potential drug and its biological target.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations can reveal the specific binding mode of a ligand within the active site of a protein. These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. A study on a series of phenyl-isoxazole-carboxamide derivatives investigated their binding modes within the active sites of cyclooxygenase (COX) enzymes. nih.gov The study showed how substitutions on the phenyl rings influenced the orientation of the isoxazole moiety within the binding pocket, leading to specific interactions with key amino acid residues like ARG-513, TYR-355, and SER-530. nih.gov Such an analysis for this compound would be essential to elucidate its mechanism of action against potential biological targets.

Assessment of Binding Affinities with Specific Biological Targets

In addition to predicting the binding pose, docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol). This score helps to rank different compounds based on their predicted potency. For example, in the study of isoxazole-carboxamide derivatives as COX inhibitors, docking scores were used to correlate the predicted binding with experimentally determined inhibitory concentrations (IC50 values). nih.gov This allows for a rational assessment of how strongly a compound like this compound might bind to a specific biological target, guiding further experimental validation.

Table 2: Common Biological Targets for Isoxazole Derivatives in Docking Studies (Note: This table is based on literature for the broader class of isoxazole derivatives and does not represent specific findings for this compound.)

| Biological Target | Associated Disease/Function | Potential Interaction Type |

|---|---|---|

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| Bacterial Enzymes (e.g., Elastase) | Bacterial Infections | Hydrogen Bonding, Electrostatic Interactions nih.gov |

| Fungal Enzymes (e.g., Cyp51) | Fungal Infections | Coordinate Bonds, Hydrophobic Interactions nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For a potential drug candidate, MD simulations can reveal its dynamic behavior, conformational stability, and interactions with a biological target, such as a protein receptor.

In studies involving isoxazole derivatives, MD simulations are often employed to confirm the stability of a ligand-protein complex identified through molecular docking. nih.govfrontiersin.org The simulation tracks the compound's position and orientation within the protein's binding site over a set period (typically nanoseconds), providing insights into the durability of key interactions.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions of the complex.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Studies on related isoxazole derivatives targeting enzymes like carbonic anhydrase have used MD simulations to validate docking results and confirm the stability of the predicted binding poses. acs.org

Table 1: Illustrative Molecular Dynamics Simulation Stability Data for a Ligand-Protein Complex

This table represents typical data obtained from an MD simulation to assess the stability of a compound within a protein's active site.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.4 | 1.6 | 4 |

| 30 | 1.3 | 1.8 | 3 |

| 40 | 1.5 | 1.7 | 3 |

| 50 | 1.4 | 1.8 | 4 |

| 100 | 1.6 | 1.9 | 3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. eijppr.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts.

The development of a QSAR model involves:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a selection of descriptors to the biological activity.

Validation: The model's statistical significance and predictive power are rigorously validated using internal and external validation techniques.

While a specific QSAR model for this compound is not available in the reviewed literature, this methodology has been successfully applied to various classes of heterocyclic compounds to elucidate the structural requirements for their activity. eijppr.com For isoxazole carboxamides, a QSAR study would help identify which substitutions on the phenyl or isoxazole rings are likely to enhance a desired biological effect.

Table 2: Common Molecular Descriptors Used in QSAR Studies

This table lists examples of descriptors that would be calculated for a series of isoxazole carboxamide analogs to build a QSAR model.

| Descriptor Class | Descriptor Name | Symbol | Description |

| Physicochemical | LogP | cLogP | A measure of the molecule's lipophilicity (octanol-water partition coefficient). |

| Electronic | Dipole Moment | DM | The measure of the net molecular polarity. |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Topological | Molecular Connectivity Index | Chi (χ) | A numerical value representing the degree of branching of the molecule. |

| Steric/Geometric | Molar Refractivity | MR | A measure of the total volume occupied by a molecule. |

| Surface Area | SA | The total surface area of the molecule. |

In Silico Pharmacokinetic and Pharmacodynamic Profiling (e.g., ADME-T analysis)

In silico profiling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) is a crucial step in modern drug discovery. It uses computational models to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving time and resources by flagging molecules with potentially poor profiles.

For compounds like this compound, ADME-T prediction is essential to evaluate its potential as an orally available drug. Several studies on novel isoxazole and thiazole (B1198619) carboxamide series include in silico ADME-T analysis to assess their drug-likeness. nih.govresearchgate.netnih.gov

Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are critical for drug metabolism.

Drug-Likeness: Evaluation based on established rules, most commonly Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 3: Representative In Silico ADME Profile for an Isoxazole Carboxamide Derivative

This table provides an example of predicted ADME properties commonly generated for drug candidates. The values are illustrative.

| Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | > 90% | Good absorption from the gut. |

| Caco-2 Permeability (nm/sec) | > 20 | High permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | > 95% | High binding to plasma proteins. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted. |

| Molecular Weight ( g/mol ) | < 500 | Compliant | |

| LogP | < 5 | Compliant | |

| H-bond Donors | < 5 | Compliant | |

| H-bond Acceptors | < 10 | Compliant |

Mechanistic Insights into Biological Activities of Isoxazole Carboxamides

Antimicrobial Mechanisms of Action

Antibacterial Activity and Targeted Pathways

Derivatives of 5-methylisoxazole-3-carboxamide (B1215236) have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. benthamdirect.comresearchgate.net Studies on a series of these compounds revealed significant inhibitory effects against Bacillus subtilis and Escherichia coli. benthamdirect.comresearchgate.net For instance, certain synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against these bacteria. benthamdirect.com

While the broad-spectrum antibacterial potential is evident, the precise molecular targets and pathways for 5-Methyl-N-phenylisoxazole-3-carboxamide are not yet fully elucidated. However, research on related heterocyclic compounds suggests potential mechanisms. For example, some heterocyclic carboxamides are known to interfere with bacterial cell division or essential enzymatic pathways. nih.gov The structural characteristics of the isoxazole (B147169) ring combined with the carboxamide linkage are believed to play a crucial role in the antibacterial efficacy of these compounds. mdpi.com Further investigation is required to pinpoint the specific bacterial enzymes or proteins that are inhibited by this compound, which would aid in the development of more potent and selective antibacterial agents.

Table 1: Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| Derivative 9 | Bacillus subtilis, Escherichia coli | 6.25 |

| Derivative 13 | Bacillus subtilis, Escherichia coli | 6.25 |

| Derivative 15 | Bacillus subtilis, Escherichia coli | 12.5 |

| Derivative 17 | Bacillus subtilis, Escherichia coli | 12.5 |

| Derivative 19 | Bacillus subtilis, Escherichia coli | 6.25 |

| Derivative 20 | Bacillus subtilis, Escherichia coli | 6.25 |

Data sourced from studies on 5-methylisoxazole-3-carboxamide derivatives. benthamdirect.com

Antifungal Activity and Associated Mechanisms (e.g., Reactive Oxygen Species Generation)

Isoxazole derivatives have been recognized for their antifungal properties. ijpca.orgmdpi.comnih.gov Research into novel pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates has shown that some of these compounds exhibit significant antifungal activity against various phytopathogenic fungi. mdpi.comresearchgate.net For example, certain pyrazole carboxamides displayed notable efficacy against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. mdpi.com

A proposed mechanism for the antifungal action of some azole compounds is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, ultimately resulting in fungal cell death. nih.gov While this mechanism has been suggested for other azole-containing compounds, further research is needed to specifically link the antifungal activity of this compound to ROS generation. nih.govnih.gov The structural features of the isoxazole ring may contribute to its ability to induce ROS, but this remains an area for more detailed investigation.

Antitubercular Efficacy against Mycobacterium tuberculosis and Proposed Targets

Several studies have highlighted the potential of 5-methylisoxazole-3-carboxamide derivatives as effective antitubercular agents against Mycobacterium tuberculosis H37Rv. benthamdirect.comresearchgate.netnih.gov In vitro assays have demonstrated that some of these compounds exhibit significant antitubercular activity, with MIC values as low as 3.125 µM. benthamdirect.com

The proposed mechanism of action for some isoxazole-based antitubercular agents involves the inhibition of key mycobacterial enzymes. One such target is the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net Another potential target is the mycobacterial membrane protein Large (MmpL3), which is involved in the transport of mycolic acids. nih.gov By inhibiting these enzymes, isoxazole carboxamides can disrupt the integrity of the mycobacterial cell wall, leading to cell death. researchgate.netnih.gov The (thiazol-4-yl)isoxazole-3-carboxamide core is considered a key pharmacophore in some of these derivatives, contributing to their potent antitubercular activity. nih.gov

Anticancer Mechanisms of Action

Inhibition of Cancer Cell Proliferation and Viability in Research Models

Derivatives of phenyl-isoxazole-carboxamide have shown promising results in inhibiting the proliferation and viability of various cancer cell lines. nih.gov In vitro studies have demonstrated that these compounds can exhibit moderate to potent antiproliferative activities against a panel of cancer cell lines, including hepatocellular carcinoma (Hep3B), breast adenocarcinoma (MCF-7), and cervical adenocarcinoma (HeLa). researchgate.net

The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, certain 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have been synthesized and evaluated, showing a range of IC50 values against different cancer cell lines. nih.gov The data suggests that the substitution pattern on the phenyl ring of the carboxamide moiety can significantly influence the anticancer potency. nih.gov

Table 2: In Vitro Antiproliferative Activity of Phenyl-Isoxazole-Carboxamide Derivatives

| Cancer Cell Line | Compound Derivative | IC50 (µM) |

|---|---|---|

| Hep3B | 2a | 8.02 |

| Hep3B | 2b | 5.96 |

| Hep3B | 2c | 28.62 |

| Hep3B | 2d | 11.45 |

| MCF-7 | 2a | >50 |

| MCF-7 | 2b | 18.54 |

| MCF-7 | 2c | 14.32 |

| MCF-7 | 2d | 15.61 |

| HeLa | 2a | 0.91 |

Data represents the IC50 values of select phenyl-isoxazole-carboxamide derivatives against various human cancer cell lines. researchgate.net

Induction of Apoptosis Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gov Research on related carboxamide-containing compounds suggests that they can trigger apoptotic pathways in cancer cells. researchgate.net Apoptosis is a highly regulated process involving a cascade of events orchestrated by a family of cysteine proteases known as caspases. nih.govnih.gov

The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov While the precise apoptotic pathways activated by this compound are still under investigation, studies on similar molecular scaffolds indicate that they may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For example, some carboxamide derivatives have been shown to interact with and activate caspases, such as caspase-7, leading to the apoptotic demise of cancer cells. researchgate.net The ability of these compounds to induce apoptosis underscores their therapeutic potential in oncology.

Modulation of Key Oncogenic Signaling Pathways (e.g., Kinases, Proteases)

The 5-methylisoxazole (B1293550) carboxamide core structure has been identified as a valuable scaffold in the development of inhibitors targeting key oncogenic signaling pathways, particularly those mediated by kinases. While direct studies on this compound are limited in this context, research on closely related analogues provides significant insights into the potential of this chemical class.

Derivatives of 5-methylisoxazole-4-carboxamide (B3392548) have been designed as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML). nih.gov One such derivative, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, demonstrated potent inhibitory activity against FLT3 with an IC50 of 106 nM. nih.gov This compound was also effective against mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are associated with a poor prognosis in AML. nih.gov The high selectivity of these compounds for FLT3 over other kinases, such as cKit and FMS, suggests a targeted mechanism of action that could minimize off-target effects. nih.gov

The following table summarizes the inhibitory activity of a representative 5-methylisoxazole-4-carboxamide derivative against FLT3 and its mutants.

| Compound | Target Kinase | IC50 (nM) |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | FLT3 | 106 |

| FLT3-ITD | 301 | |

| FLT3-TKD (D835Y) | 228 |

This data highlights the potential of the 5-methylisoxazole carboxamide scaffold in targeting specific kinases involved in cancer.

Interference with Protein-Protein Interactions (e.g., GATA4-NKX2-5 transcriptional synergy)

The disruption of pathological protein-protein interactions represents a promising therapeutic strategy. Research has demonstrated that derivatives of this compound can effectively interfere with the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5. This interaction is crucial for the activation of genes involved in cardiomyocyte hypertrophy, a key component of many heart diseases. nih.govoup.comnih.gov

A potent inhibitor identified from a screen of small molecules is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which dose-dependently inhibits the GATA4–NKX2-5 transcriptional synergy with an IC50 of 3 μM. nih.govresearchgate.net Mechanistic studies revealed that this compound binds to GATA4, thereby disrupting its interaction with NKX2-5. aai.org This inhibition of the GATA4-NKX2-5 synergy has been shown to have anti-hypertrophic effects in vitro and cardioprotective effects in vivo. oup.comnih.gov For instance, the compound significantly inhibited the increase in myocyte area in response to mechanical stretching. nih.gov

The table below details the inhibitory effect of a key isoxazole carboxamide derivative on the GATA4-NKX2-5 interaction and its functional consequence.

| Compound | Biological Target | Effect | IC50 | Functional Outcome |

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 transcriptional synergy | Inhibition | 3 µM | Inhibition of hypertrophic growth of cardiomyocytes |

This demonstrates the capability of isoxazole carboxamides to modulate cellular processes by interfering with specific protein-protein interactions.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of isoxazole carboxamides are attributed to their ability to modulate key enzymatic pathways and the production of pro-inflammatory mediators.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have evaluated isoxazole-carboxamide derivatives as inhibitors of these enzymes. Research has shown that compounds within this class can exhibit moderate to potent activities against COX enzymes. jscimedcentral.com

For instance, a study of various isoxazole-containing compounds found that many derivatives displayed inhibitory activity, with some showing a significant selectivity for COX-2 over COX-1. jscimedcentral.comnih.gov One of the most potent compounds identified in a series of isoxazole derivatives demonstrated IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively, resulting in a selectivity ratio of 4.63 for COX-2. jscimedcentral.com The diarylisoxazole molecular scaffold, which is structurally related, is found in several NSAIDs known for their high selectivity towards COX-1. nih.gov Furthermore, the prodrug Parecoxib, chemically known as N-[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, is a potent and selective COX-2 inhibitor. nih.gov

The following interactive table presents the COX inhibition data for a representative isoxazole derivative.

| Compound Derivative | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 (an isoxazole derivative) | 64 | 13 | 4.63 |

This data illustrates the potential for developing selective COX inhibitors based on the isoxazole carboxamide structure.

Beyond direct enzyme inhibition, the anti-inflammatory effects of isoxazole carboxamides are also mediated through the modulation of pro-inflammatory cytokines and other signaling molecules. Leflunomide, a 5-methylisoxazole-4-carboxamide derivative, provides a well-studied example. Its active metabolite, A77 1726, has been shown to inhibit the production of key pro-inflammatory mediators. nih.govnih.gov

In human fibroblast-like synoviocytes, A77 1726 inhibits the production of prostaglandin (B15479496) E2 (PGE2), matrix metalloproteinase 1 (MMP-1), and interleukin-6 (IL-6). nih.govoup.com The inhibition of PGE2 production is mediated through the direct action of A77 1726 on COX-2. nih.govnih.gov Furthermore, A77 1726 has been shown to block tumor necrosis factor-alpha (TNF-α) mediated cellular responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade. aai.org

The table below summarizes the effects of the active metabolite of a related isoxazole carboxamide on the production of various pro-inflammatory mediators.

| Mediator | Biological System | Effect of A77 1726 |

| Prostaglandin E2 (PGE2) | Human fibroblast-like synoviocytes | Inhibition |

| Interleukin-6 (IL-6) | Human fibroblast-like synoviocytes | Inhibition |

| TNF-α-mediated responses | T cells | Blockade |

These findings underscore the multi-faceted anti-inflammatory mechanism of the isoxazole carboxamide scaffold, extending beyond COX inhibition to the modulation of key cytokine signaling pathways.

Neurobiological Mechanisms

Emerging research has pointed towards the role of isoxazole carboxamide derivatives as modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological and psychiatric disorders.

While specific data on this compound is not extensively available, the broader class of isoxazole-4-carboxamide derivatives has been investigated for their ability to modulate AMPA receptor activity. These compounds have the potential to alter the biophysical properties of AMPA receptors, including their gating kinetics. This modulation can influence synaptic plasticity, which is fundamental for learning and memory. The development of such modulators holds therapeutic promise for conditions where AMPA receptor function is compromised.

Potential in Neurodegenerative Research (e.g., monoamine oxidase inhibition)

While direct evidence for monoamine oxidase (MAO) inhibition by this compound is not extensively documented in publicly available research, the broader class of isoxazole derivatives has been investigated for its potential to modulate neurological pathways. Research into related isoxazole-containing compounds suggests potential interactions with receptors and enzymes relevant to neurodegenerative conditions.

Isoxazole carboxamide derivatives have been identified as modulators of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for nociceptive transmission and are implicated in inflammatory pain. Certain isoxazole-4-carboxamide derivatives have demonstrated potent inhibitory effects on AMPA receptor activity. nih.gov This modulation is achieved through a dual mechanism that involves prolonging receptor deactivation and accelerating desensitization, which helps in preventing the excessive neuronal excitation that can lead to excitotoxicity, a common factor in neurodegenerative diseases. nih.gov

Furthermore, studies on other isoxazole carboxamide derivatives have explored their analgesic properties, which are mediated through non-opioid receptor pathways. researchgate.net Molecular docking studies of these compounds have shown potential binding interactions with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the human capsaicin (B1668287) receptor (TRPV1), indicating that their mechanism of action may involve the modulation of inflammatory and pain signaling pathways that are also relevant in neuroinflammation associated with neurodegenerative disorders. researchgate.netresearchgate.net

The potential for isoxazole derivatives to act as MAO inhibitors remains an area of interest. MAO enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for conditions like Parkinson's disease and depression. Given the structural similarities of the isoxazole scaffold to known MAO inhibitors, further investigation into the MAO inhibitory potential of this compound could be a valuable avenue for neurodegenerative disease research.

Table 1: Investigated Neurological Targets of Isoxazole Carboxamide Derivatives

| Target Receptor/Enzyme | Potential Effect of Inhibition/Modulation | Relevance to Neurodegeneration |

| AMPA Receptors | Reduction of excitotoxicity and central sensitization nih.gov | Protection against neuronal damage |

| COX-1 / COX-2 | Anti-inflammatory effects researchgate.net | Reduction of neuroinflammation |

| TRPV1 Receptors | Modulation of pain signaling researchgate.net | Management of neuropathic pain |

Herbicidal Mechanisms of Action (e.g., HPPD inhibition, prodrug activation)

Isoxazole-containing compounds are well-established in the agricultural sector as potent herbicides. A primary mechanism of action for many isoxazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone, which is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis.

The inhibition of HPPD by isoxazole herbicides leads to a depletion of plastoquinone. This, in turn, blocks the carotenoid biosynthesis pathway. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, ultimately leading to plant death. researchgate.net

A notable feature of some isoxazole herbicides, such as isoxaflutole, is their action as prodrugs. researchgate.net In the environment or within the target plant, the isoxazole ring of these herbicides can be opened to form a more active diketonitrile metabolite. researchgate.net This active form is a potent inhibitor of the HPPD enzyme. This prodrug strategy can enhance the herbicide's stability and soil mobility, ensuring its effectiveness.

While this compound is not specifically commercialized as an herbicide, its structural components are present in known herbicidal molecules. Research on other isoxazole carboxamides has also pointed to alternative herbicidal mechanisms, such as the inhibition of D1 protease, which is essential for the function of photosystem II. nih.govrsc.org

Table 2: Herbicidal Mechanisms of Isoxazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Consequence for Plant | Example Class |

| HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase researchgate.net | Inhibition of carotenoid biosynthesis, leading to bleaching and death researchgate.net | Isoxazole Herbicides |

| Prodrug Activation | Conversion to active diketonitrile researchgate.net | Potent inhibition of HPPD researchgate.net | Isoxaflutole |

| D1 Protease Inhibition | D1 protease in Photosystem II nih.govrsc.org | Disruption of photosynthesis | Experimental Isoxazole Carboxamides |

General Mechanisms of Enzyme and Receptor Interaction

The isoxazole ring, being a five-membered aromatic heterocycle, provides a rigid scaffold that can be appropriately substituted to achieve specific interactions with biological targets. The combination of the isoxazole core with a carboxamide linker allows for a variety of steric and electronic properties that can be fine-tuned for optimal binding to enzyme active sites and receptor binding pockets.

The interaction of isoxazole carboxamides with their biological targets is often governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the carboxamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

Molecular docking studies have been instrumental in elucidating the binding modes of isoxazole carboxamides. For instance, in the case of COX inhibitors, the 5-methyl-isoxazole ring can be positioned within the enzyme's binding pocket to establish critical interactions. nih.gov Substituents on the phenyl ring of the carboxamide moiety can further enhance binding affinity and selectivity by occupying specific hydrophobic pockets or forming additional hydrogen bonds. nih.gov For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the binding affinity and potency of isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists. researchgate.net

The planarity of the isoxazole ring and the conformational flexibility of the carboxamide linker allow these molecules to adopt specific three-dimensional structures that are complementary to their target binding sites. This structural adaptability is a key factor in the broad range of biological activities exhibited by this class of compounds, from modulating ion channels in the nervous system to inhibiting key enzymes in plant metabolic pathways. nih.govresearchgate.net

Table 3: Key Intermolecular Forces in Isoxazole Carboxamide-Target Interactions

| Type of Interaction | Involved Functional Groups | Example Target |

| Hydrogen Bonding | Isoxazole N and O, Carboxamide N-H and C=O | COX Enzymes, nih.gov AMPA Receptors nih.gov |

| Hydrophobic Interactions | Phenyl ring, Methyl group | COX Enzymes, nih.gov TRPV1 Receptors researchgate.net |

| Electrostatic Interactions | Polar groups on the scaffold and target | Various enzymes and receptors |

Structure Activity Relationship Sar Studies of 5 Methyl N Phenylisoxazole 3 Carboxamide Analogues

Impact of Substituents on the Isoxazole (B147169) Ring (Methyl at C5, other substitutions)

The isoxazole ring serves as a critical scaffold in this class of compounds, and substitutions on this heterocycle can significantly modulate activity. researchgate.net The presence of a methyl group at the C5 position of the isoxazole ring is a common feature in many biologically active analogues, suggesting its importance for effective interaction with biological targets. nih.govresearchgate.net

In studies of isoxazole derivatives as cyclooxygenase (COX) inhibitors, for instance, the 5-methyl-isoxazole ring was identified as a key component for creating ideal binding interactions within the secondary binding pocket of the COX-2 enzyme. nih.govnih.gov Modifications at other positions of the isoxazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can also influence binding affinity and potency. researchgate.net For example, in a series of antitubercular agents, the core scaffold was a 5-(2-(p-tolylamino)thiazol-4-yl)isoxazole, indicating that a more complex substituent at the C5 position can lead to potent activity. nih.gov

Influence of Substituents on the N-Phenyl Moiety of the Carboxamide

The N-phenyl group attached to the carboxamide linkage is a major site for structural modification, and its substitution pattern profoundly affects the biological activity of the analogues. Both electronic and steric factors play a crucial role in determining the potency and selectivity of these compounds. nih.govrsc.org

The electronic nature of substituents on the N-phenyl ring is a critical determinant of activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's electronic distribution, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with target receptors.

Studies have consistently shown that electron-withdrawing groups, such as halogens (F, Cl, Br) and trifluoromethyl (-CF3), often enhance biological activity. rsc.orgnih.gov For example, SAR studies on anticancer isoxazole derivatives revealed that the presence of a CF3 group on the phenyl ring made them active as antimicrobial scaffolds. rsc.org In another study, an ortho-substituted bromo analogue demonstrated more valuable cytotoxic effects than other halogen-substituted compounds. nih.gov The anticancer drug Leflunomide, an isoxazole carboxamide derivative, features a trifluoromethyl group on the phenyl ring. nih.gov

Conversely, electron-donating groups can also confer significant activity, depending on the target. In a series of COX inhibitors, compounds with 3,4-dimethoxy substitutions on a phenyl ring (though not the N-phenyl ring of the carboxamide) showed high potency. nih.gov Another study on antioxidant activity made it clear that the presence of electron-donating groups, such as a tert-butyl group, was responsible for exhibiting antioxidant properties. nih.gov

The table below summarizes the effect of different substituents on the N-phenyl ring on the anticancer activity of selected 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) analogues against the B16F1 melanoma cell line. nih.gov

| Compound | N-Phenyl Substituent | Activity (IC₅₀ in µM) |

| 2a | 4-Chloro-2,5-dimethoxy | 7.55 |

| 2b | 3-Trifluoromethyl | > 50 |

| 2c | 4-(2-Methoxyphenoxy) | > 50 |

| 2d | 4-(Methylthio) | > 50 |

| 2e | 4-tert-Butyl | 0.079 |

| Doxorubicin (Control) | - | 0.056 |

This interactive data table is based on findings from a study on novel isoxazole-carboxamide derivatives as agents for melanoma. nih.gov

The position of the substituent is also critical. In one study, a para-t-butyl substitution on the N-phenyl ring resulted in the most potent activity against cancer cell lines. nih.gov In another series of antitubercular compounds, a substitution on the N-phenyl moiety with a pyridin-2-yl group led to one of the most active compounds, highlighting that replacing the phenyl ring with another heteroaromatic system can be beneficial. nih.gov The introduction of bulky groups can either enhance activity by promoting a specific, favorable conformation or decrease it through steric clashes with the target protein.

Role of the Amide Linkage and its Modifications

The carboxamide linkage (-CONH-) is a fundamental structural feature of these analogues, acting as a rigid and stable linker between the isoxazole and phenyl moieties. nih.gov This group is crucial for maintaining the structural integrity of the molecule and is often involved in key hydrogen bonding interactions with biological targets. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. rsc.org

While the amide bond is generally conserved, some studies have explored the effects of its modification. For instance, replacing the amide with a hydrazone (-CONH-N=CH-) in a series of isoxazole derivatives targeting the System xc⁻ transporter resulted in compounds with high binding affinity. nih.gov In another study focused on TRPV1 antagonists, modifying the amine part of the carboxamide with a specific 1S, 3R-3-aminocyclohexanol motif was crucial for achieving a balance of potency and solubility. nih.govnih.gov These examples indicate that while the core amide structure is important, thoughtful modifications can lead to improved properties.

Stereochemical Effects on Biological Activity (if applicable)

Stereochemistry can play a significant role in the biological activity of drugs when chiral centers are present. In the case of 5-Methyl-N-phenylisoxazole-3-carboxamide analogues, the introduction of chiral substituents can lead to enantiomers with different potencies and pharmacological profiles.

A notable example comes from the development of TRPV1 antagonists, where the substitution of the isoxazole-3-carboxamide (B1603040) with a chiral 1S, 3R-3-aminocyclohexanol motif was a key discovery. nih.govnih.gov This specific stereoisomer provided the necessary balance of potency and solubility, suggesting a stereospecific interaction with the receptor. Furthermore, research into fungicidal isoxazolecarboxamides has involved enantioselective 1,3-dipolar cycloaddition reactions to produce chiral products, with some of these compounds exhibiting good fungicidal activities. researchgate.net These findings underscore the importance of controlling stereochemistry to optimize the biological activity of these analogues.

Identification of Pharmacophores and Key Binding Determinants

A pharmacophore model outlines the essential structural features required for a molecule to bind to a specific biological target. For isoxazole carboxamide derivatives, several key pharmacophoric elements have been identified through SAR and molecular modeling studies.

A preliminary pharmacophore model for isoxazole analogues binding to the System xc⁻ transporter identified several key regions:

An L-amino acid head group or a bioisostere.

An electron lone pair region or a hydrogen bonding group (like the heteroatoms of the isoxazole ring).

A distal carboxyl or heteroatom area.

Aromatic ring group regions. nih.gov

Molecular docking studies of isoxazole derivatives as COX inhibitors have provided insights into key binding interactions. For the most potent compounds, the 5-methyl-isoxazole ring is pushed toward a secondary binding pocket of the COX-2 enzyme. nih.govnih.gov The amide linkage is often involved in forming crucial hydrogen bonds. For instance, in thiazole (B1198619) carboxamide derivatives targeting COX, a critical hydrogen bond with ARG-513 was observed. acs.org The isoxazole ring itself, along with substituents on the phenyl rings, can participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding site. rsc.org These interactions are critical for anchoring the ligand in the active site and determining its inhibitory potency.

Rational Design Principles for Optimizing Bioactivity of this compound Analogues

The rational design of analogues of this compound is a key strategy in medicinal chemistry to enhance their biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies form the foundation of this process, providing insights into how modifications of the chemical structure influence the compound's interaction with its biological target. The core structure of this compound consists of three key components that can be systematically modified: the 5-methylisoxazole (B1293550) ring, the N-phenyl ring, and the carboxamide linker. Rational design principles are derived from observing the impact of these modifications on a specific biological activity, such as antitubercular efficacy.

A critical aspect of the rational design process involves a detailed analysis of how different substituents on the N-phenyl ring affect the biological activity of the 5-methylisoxazole-3-carboxamide (B1215236) scaffold. By introducing various functional groups at different positions of the phenyl ring, researchers can probe the electronic and steric requirements of the target's binding site. This systematic approach allows for the development of a predictive SAR model, which can then be used to design more potent and specific analogues.

For example, in the context of developing antitubercular agents, a series of 5-methylisoxazole-3-carboxamide derivatives with diverse substitutions on the N-phenyl ring have been synthesized and evaluated. researchgate.net The findings from such studies provide a clear roadmap for optimizing the bioactivity of this class of compounds. The data reveals that the nature and position of the substituent on the phenyl ring play a crucial role in determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Detailed research findings have shown that electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring can enhance antitubercular activity. For instance, the presence of a chloro or fluoro group at the ortho, meta, or para position often leads to a significant increase in potency. This suggests that these electronegative groups may be involved in favorable interactions with the active site of the target enzyme or protein.

Conversely, the introduction of bulky or electron-donating groups on the phenyl ring can have a varied impact on the bioactivity. In some cases, these modifications may lead to a decrease in activity, possibly due to steric hindrance or unfavorable electronic interactions within the binding pocket. However, in other instances, carefully chosen bulky substituents can enhance selectivity or improve pharmacokinetic properties.

The following interactive data table summarizes the antitubercular activity of several this compound analogues, highlighting the influence of different substituents on the N-phenyl ring.

| Compound | Substituent on N-phenyl ring | Position of Substituent | MIC (μM) against M. tuberculosis H37Rv researchgate.net |

|---|---|---|---|

| 1 | -H | - | >100 |

| 2 | -Cl | 2 (ortho) | 6.25 |

| 3 | -Cl | 3 (meta) | 3.125 |

| 4 | -Cl | 4 (para) | 6.25 |

| 5 | -F | 4 (para) | 12.5 |

| 6 | -Br | 4 (para) | 6.25 |

| 7 | -NO2 | 3 (meta) | 3.125 |

| 8 | -NO2 | 4 (para) | 6.25 |

| 9 | -OCH3 | 4 (para) | 50 |

| 10 | -CH3 | 4 (para) | 25 |

Based on such data, several rational design principles can be formulated for optimizing the bioactivity of this compound analogues:

Introduction of Halogens: The presence of a halogen, particularly chlorine, on the N-phenyl ring is generally favorable for antitubercular activity. The meta position appears to be optimal for chloro substitution.

Electron-Withdrawing Groups: Strong electron-withdrawing groups like the nitro group also enhance potency, with the meta position being particularly effective.

Impact of Electron-Donating Groups: Electron-donating groups such as methoxy (B1213986) and methyl tend to decrease the antitubercular activity, suggesting that a reduction in electron density on the phenyl ring is beneficial.

Positional Isomerism: The position of the substituent on the phenyl ring is a critical determinant of activity. For both chloro and nitro substituents, the meta position resulted in the highest potency.

These principles, derived from systematic SAR studies, provide a rational basis for the design of new this compound analogues with improved bioactivity. By focusing on the introduction of specific electron-withdrawing groups at favorable positions on the N-phenyl ring, it is possible to develop more potent compounds for further investigation.

Future Research Perspectives and Emerging Directions

Development of Novel and Green Synthetic Strategies for Isoxazole (B147169) Carboxamides

The future of synthesizing isoxazole carboxamides is increasingly geared towards "green chemistry," which emphasizes the use of environmentally benign solvents, reduced energy consumption, and atom economy. scholarsresearchlibrary.commdpi.com Researchers are exploring microwave-assisted organic synthesis as a powerful tool to accelerate reaction times, improve yields, and enhance selectivity compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.netrsc.org This technique has been successfully applied to the synthesis of various isoxazole derivatives. scholarsresearchlibrary.comresearchgate.net

Another key area is the use of aqueous media for synthesis, avoiding volatile and often toxic organic solvents. mdpi.com Methodologies such as one-pot, three-step reactions involving in situ generation of nitrile oxides in water are being developed. mdpi.com These strategies, often assisted by ultrasound irradiation, not only align with green chemistry principles but can also lead to highly efficient synthesis of novel isoxazole compounds. mdpi.com The development of catalytic systems, for instance using KI/Oxone, further promotes these environmentally friendly approaches. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is becoming indispensable in the rational design of new isoxazole carboxamide derivatives. nih.govmdpi.com These in silico methods allow researchers to establish a correlation between the physicochemical properties of the compounds and their biological activities, thereby predicting the potency of novel structures before their synthesis. nih.govresearchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being employed to identify the critical structural features required for a desired biological effect, for instance, agonistic activity on receptors like the Farnesoid X Receptor (FXR). mdpi.com These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications on the isoxazole scaffold could enhance activity. mdpi.com The integration of artificial intelligence (AI) and machine learning is expected to further refine these predictive models, accelerating the discovery of lead compounds with improved efficacy and safety profiles. mdpi.comacs.org

Exploration of New Biological Targets and Multi-Targeting Approaches

While isoxazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties, future research will delve into novel and more specific biological targets. rsc.orgnih.govijpca.org For example, isoxazole-3-carboxamides have been investigated for their ability to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain management. nih.gov Other research has focused on their potential as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors for cancer therapy. researchgate.netdrugbank.com

A significant emerging direction is the design of multi-target agents, where a single isoxazole-based molecule is engineered to interact with multiple biological pathways simultaneously. rsc.orgmdpi.com This is particularly relevant for complex diseases like cancer and metabolic disorders. mdpi.comnih.gov By creating hybrid molecules that combine the isoxazole core with other pharmacologically active motifs, researchers aim to develop compounds that can, for example, activate peroxisome proliferator-activated receptors (PPARs) while also inhibiting other key enzymes, offering a more holistic therapeutic effect. mdpi.com This strategy could lead to more effective treatments and potentially overcome drug resistance. rsc.orgmdpi.com

Investigation of Resistance Mechanisms and Counter-Strategies in Antimicrobial Research

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, prompting research into new therapeutic strategies. scholarsresearchlibrary.com Isoxazole derivatives are being investigated not only as direct antimicrobial agents but also as MDR reversal agents. researchgate.net A key mechanism of resistance in both microbial and cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. researchgate.net Future research will focus on designing isoxazole carboxamides that can inhibit these pumps, thereby restoring the efficacy of existing antibiotics or chemotherapeutic drugs. researchgate.net Understanding the specific interactions between isoxazole compounds and these transporter proteins at a molecular level will be crucial for developing potent and non-toxic inhibitors.

Integration with Advanced Research Tools for Biological Evaluation

To efficiently screen the vast number of potential isoxazole carboxamide derivatives, high-throughput screening (HTS) has become an essential tool. nih.gov HTS allows for the rapid evaluation of large compound libraries against specific biological targets, quickly identifying promising candidates for further development. nih.gov The future will see a greater integration of HTS with other advanced techniques. For instance, after identifying hits from an HTS campaign, researchers can employ sophisticated in vitro models like 3D multicellular tumor spheroids to better mimic the in vivo environment and assess the anticancer activity of compounds more accurately. nih.gov This approach provides more clinically relevant data on a compound's ability to penetrate tumor tissue and exert its cytotoxic effects. nih.gov

Application in Research on Advanced Drug Delivery Systems

A significant hurdle for many promising therapeutic compounds is poor solubility and limited cellular permeability, which can restrict their bioavailability and efficacy. nih.govscispace.com Advanced drug delivery systems are being explored to overcome these challenges for isoxazole carboxamides. A notable example is the development of nano-emulgels. nih.gov This strategy involves incorporating the active compound into a nano-emulsion, which is then dispersed within a hydrogel. nih.govijprajournal.com

This dual system enhances the solubility and stability of lipophilic drugs. scispace.com For a derivative of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219), this approach was shown to significantly improve its permeability into melanoma cells, thereby increasing its potency. nih.gov The nano-sized droplets of the emulsion facilitate passage through cellular barriers, leading to higher intracellular drug concentrations. nih.gov Future research will likely explore other nanocarriers, such as nanoparticles and liposomes, to create targeted delivery systems that can selectively accumulate in diseased tissues, further enhancing therapeutic effects while minimizing systemic side effects. nih.govnih.gov

Research Findings on a Nano-Emulgel Formulation

| Compound | Formulation | Target Cell Line | IC₅₀ Value | Potency Increase | Reference |

|---|---|---|---|---|---|

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide (2e) | Standard | B16F1 Melanoma | 79 nM | - | nih.gov |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide (2e) | Nano-emulgel | B16F1 Melanoma | 39 nM | ~2-fold | nih.gov |

常见问题

Q. What synthetic methodologies are commonly employed for 5-Methyl-N-phenylisoxazole-3-carboxamide?

The compound is typically synthesized via coupling reactions between substituted isoxazole carboxylic acids and aniline derivatives. For example, a general procedure involves activating 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) with coupling agents like HATU or EDCI, followed by reaction with aniline in polar aprotic solvents (e.g., DMF) under nitrogen . Yields can vary (e.g., 18% in a related isoxazole synthesis), necessitating optimization of stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Key for confirming structure; observe characteristic signals such as the methyl group (~2.24 ppm in H NMR) and aromatic protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] calculated for CHNO: 219.0764) .

- X-ray Crystallography : Resolves 3D conformation; SHELX software is widely used for refinement .

Q. What in vitro models are suitable for preliminary biological activity assessment?

Mitochondrial assays (e.g., using mouse liver mitochondria) and cell cultures treated with 1% DMSO solutions are standard. Parameters like calcium uptake or membrane potential changes are monitored using fluorophores (e.g., Rh123) .

Q. What safety protocols are essential for handling this compound?

The compound is classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335). Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation. Store in sealed containers under inert conditions .

Advanced Research Questions

Q. How can low yields in amide coupling reactions be addressed?

Optimize reaction conditions:

- Use excess coupling agents (e.g., EDCI/HOBt) to drive the reaction.

- Employ microwave-assisted synthesis to reduce reaction time.

- Purify via recrystallization or preparative HPLC to isolate the product from byproducts .

Q. How to resolve discrepancies in NMR data between synthesized batches?

- Verify solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts.

- Check for residual solvents or moisture using H NMR.

- Compare with published data (e.g., δ 10.36 ppm for amide NH in DMSO-d) .

Q. What strategies enhance target binding affinity while maintaining solubility?

- Introduce electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring to improve π-π stacking.

- Modify the isoxazole methyl group to smaller substituents (e.g., -H) to reduce steric hindrance.

- Use molecular docking to predict interactions with biological targets .

Q. How to mitigate respiratory irritation risks during scale-up synthesis?

- Implement closed-system reactors to minimize aerosol exposure.

- Use real-time air monitoring for particulate matter.

- Substitute DMSO with less volatile solvents (e.g., PEG) .

Q. What crystallographic challenges arise with polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。